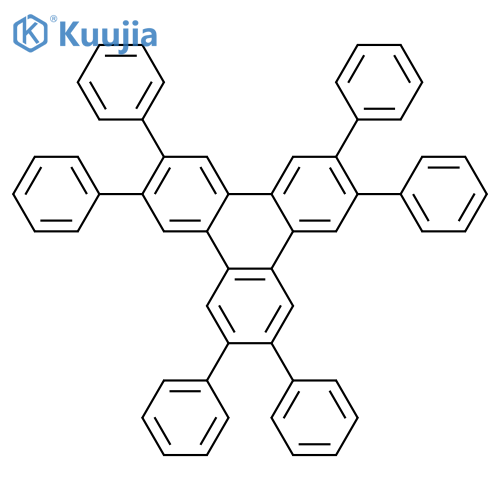

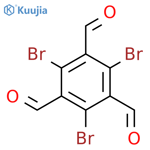

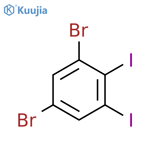

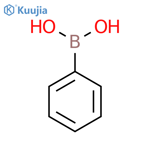

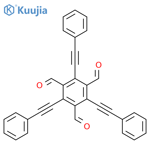

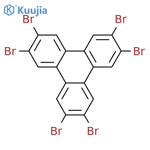

A Trefoil Macrocycle Synthesized by 3-Fold Benzannulation

,

Organic Letters,

2018,

20(21),

6952-6956